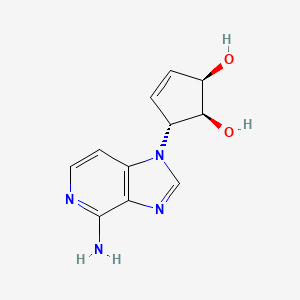
Ttdhda
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ttdhda is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazo[4,5-c]pyridine moiety attached to a cyclopentene ring, which is further functionalized with amino and hydroxyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ttdhda typically involves multi-step organic reactions. One common approach is to start with the cyclopentene ring and introduce the imidazo[4,5-c]pyridine moiety through a series of coupling reactions. The amino and hydroxyl groups are then introduced via selective functionalization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ttdhda can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The imidazo[4,5-c]pyridine moiety can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while nucleophilic substitution at the amino group can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Ttdhda has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ttdhda involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Ttdhda: shares structural similarities with other imidazo[4,5-c]pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.
Propiedades
Número CAS |
112318-10-2 |
|---|---|
Fórmula molecular |
C11H12N4O2 |
Peso molecular |
232.24 g/mol |
Nombre IUPAC |
(1S,2R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)cyclopent-3-ene-1,2-diol |
InChI |
InChI=1S/C11H12N4O2/c12-11-9-6(3-4-13-11)15(5-14-9)7-1-2-8(16)10(7)17/h1-5,7-8,10,16-17H,(H2,12,13)/t7-,8-,10+/m1/s1 |
Clave InChI |
UJJIREDPTVPNLW-MRTMQBJTSA-N |
SMILES |
C1=CC(C(C1N2C=NC3=C2C=CN=C3N)O)O |
SMILES isomérico |
C1=C[C@H]([C@H]([C@@H]1N2C=NC3=C2C=CN=C3N)O)O |
SMILES canónico |
C1=CC(C(C1N2C=NC3=C2C=CN=C3N)O)O |
Sinónimos |
5'-DHCDA 5'-nordeazaneplanocinA 9-(2',3'-dihydroxycyclopent-4'-enyl)-3-deazaadenine 9-(2',3'-dihydroxycyclopent-4'-enyl)-3-deazaadenine, 1S-(1alpha,2alpha,5beta) isomer 9-(trans-2', trans-3'-dihydroxycyclopent-4'-enyl)-3-deazaadenine 9-(trans-2',trans-3'-dihydroxycyclopent-4'-enyl)-3-deazaadenine TTDHDA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















